molecular formula C24H18F3NO4 B1303391 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid CAS No. 205526-30-3

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid

Cat. No.: B1303391
CAS No.: 205526-30-3
M. Wt: 441.4 g/mol
InChI Key: VNMUACAZWGQRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H18F3NO4 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

This compound is a derivative of phenylalanine, which is one of the essential amino acids. It is used in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group often used in the synthesis of peptides. The 3,4,5-trifluoro substitution on the phenyl ring of phenylalanine could potentially alter its interactions with enzymes and receptors, but specific details would depend on the context of the peptide in which it is incorporated.

Biochemical Analysis

Biochemical Properties

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, such as proteases and peptidases, which facilitate the cleavage of the Fmoc group during peptide synthesis. Additionally, it can interact with proteins involved in signal transduction pathways, influencing their activity and function. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with target biomolecules, thereby modulating their biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. These alterations can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it may inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being sealed in dry environments and stored at low temperatures. Over extended periods, the compound may undergo degradation, leading to reduced efficacy and potential changes in its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal toxicity and therapeutic benefits, such as modulating enzyme activity or influencing cellular pathways. At higher dosages, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects are crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation, influencing its bioavailability and activity. The compound’s distribution can affect its therapeutic potential and toxicity, making it essential to study these processes in detail .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment. Understanding these localization patterns is vital for elucidating the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trifluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO4/c25-19-9-13(10-20(26)22(19)27)11-21(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMUACAZWGQRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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